Diethyl 1-(propan-2-yl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-(PROPAN-2-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes diethyl and propan-2-yl groups attached to a dihydropyridine ring, along with a propan-2-yloxyphenyl substituent. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-(PROPAN-2-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The reaction is often carried out in ethanol or another suitable solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-(PROPAN-2-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,5-DIETHYL 1-(PROPAN-2-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-(PROPAN-2-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, dihydropyridine derivatives typically act as calcium channel blockers by binding to L-type calcium channels in the cell membrane. This binding inhibits calcium ion influx, leading to vasodilation and reduced blood pressure. The compound’s effects on other molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A widely prescribed dihydropyridine derivative for managing high blood pressure and coronary artery disease.
Felodipine: Known for its long-acting effects in treating hypertension.
Uniqueness
3,5-DIETHYL 1-(PROPAN-2-YL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique substituents, which may confer distinct pharmacological properties and potential advantages in therapeutic applications. Its structural diversity allows for the exploration of new biological activities and the development of novel drugs.
Properties
Molecular Formula |
C23H31NO5 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
diethyl 1-propan-2-yl-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H31NO5/c1-7-27-22(25)18-13-24(15(3)4)14-19(23(26)28-8-2)21(18)17-11-9-10-12-20(17)29-16(5)6/h9-16,21H,7-8H2,1-6H3 |
InChI Key |
YQKWSPSAXNDNTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OC(C)C)C(=O)OCC)C(C)C |
Origin of Product |
United States |
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